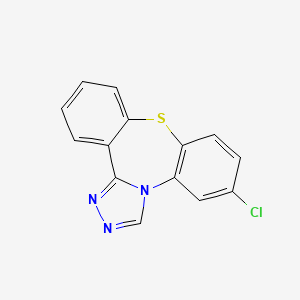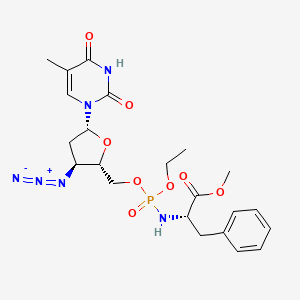
5'MeOPhePO3(Et)AZT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Methoxyphenylphosphorylethylazidothymidine, commonly referred to as 5’MeOPhePO3(Et)AZT, is a derivative of azidothymidine (AZT). AZT is a nucleoside analog reverse-transcriptase inhibitor that has been widely used in the treatment of HIV/AIDS. The modification of AZT with a methoxyphenylphosphorylethyl group aims to enhance its pharmacokinetic properties and reduce toxicity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxyphenylphosphorylethylazidothymidine typically involves the following steps:
Starting Material: The synthesis begins with thymidine, a naturally occurring nucleoside.
Azidation: Thymidine is converted to azidothymidine by replacing the 3’-hydroxyl group with an azido group (N3).
Phosphorylation: The azidothymidine is then phosphorylated at the 5’-position using a phosphorylating agent such as phosphorus oxychloride (POCl3) or a phosphoramidite reagent.
Methoxyphenyl Group Addition: The phosphorylated intermediate is reacted with a methoxyphenyl group to form the final compound.
Industrial Production Methods
Industrial production of 5’-Methoxyphenylphosphorylethylazidothymidine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thymidine are converted to azidothymidine using automated reactors.
Purification: The intermediate products are purified using techniques such as chromatography to ensure high purity.
Final Product Formation: The final compound is synthesized and purified to meet pharmaceutical standards.
化学反応の分析
Types of Reactions
5’-Methoxyphenylphosphorylethylazidothymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The methoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2, Pd/C) are used.
Substitution: Substitution reactions often use nucleophiles like sodium azide (NaN3) or other organic azides.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Oxidized derivatives of the methoxyphenyl group.
Reduction Products: Amino derivatives of azidothymidine.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5’-Methoxyphenylphosphorylethylazidothymidine has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Investigated for its potential to inhibit viral replication in cell cultures.
Medicine: Explored as a potential antiviral agent with improved pharmacokinetics compared to AZT.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
The mechanism of action of 5’-Methoxyphenylphosphorylethylazidothymidine involves:
Inhibition of Reverse Transcriptase: The compound is incorporated into the viral DNA by reverse transcriptase, leading to chain termination.
Molecular Targets: Targets the reverse transcriptase enzyme of HIV, preventing the synthesis of viral DNA.
Pathways Involved: Inhibits the replication cycle of HIV by blocking the conversion of viral RNA to DNA.
類似化合物との比較
Similar Compounds
Azidothymidine (AZT): The parent compound, widely used in HIV treatment.
3’-Azido-3’-deoxythymidine 5’-triphosphate: An active metabolite of AZT.
Other Nucleoside Analogs: Compounds like lamivudine (3TC) and stavudine (d4T) which also inhibit reverse transcriptase.
Uniqueness
5’-Methoxyphenylphosphorylethylazidothymidine is unique due to its modified structure, which aims to:
Enhance Pharmacokinetics: Improved absorption, distribution, metabolism, and excretion properties.
Reduce Toxicity: Lower toxicity compared to unmodified AZT, making it potentially safer for long-term use.
This compound represents a promising advancement in the field of antiviral research, offering potential benefits over existing treatments.
特性
CAS番号 |
133201-18-0 |
|---|---|
分子式 |
C22H29N6O8P |
分子量 |
536.5 g/mol |
IUPAC名 |
methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-ethoxyphosphoryl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C22H29N6O8P/c1-4-34-37(32,26-17(21(30)33-3)10-15-8-6-5-7-9-15)35-13-18-16(25-27-23)11-19(36-18)28-12-14(2)20(29)24-22(28)31/h5-9,12,16-19H,4,10-11,13H2,1-3H3,(H,26,32)(H,24,29,31)/t16-,17-,18+,19+,37?/m0/s1 |
InChIキー |
ZSDVRRJOFOIBHX-GYTSIINFSA-N |
異性体SMILES |
CCOP(=O)(N[C@@H](CC1=CC=CC=C1)C(=O)OC)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)N=[N+]=[N-] |
正規SMILES |
CCOP(=O)(NC(CC1=CC=CC=C1)C(=O)OC)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


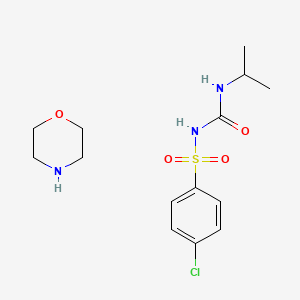
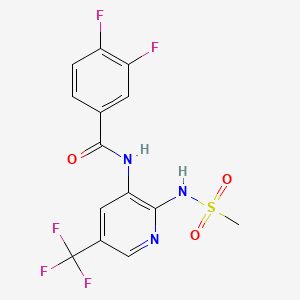
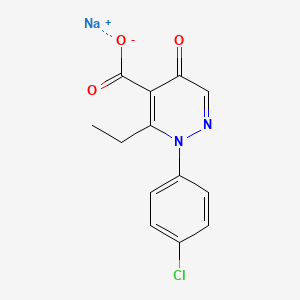
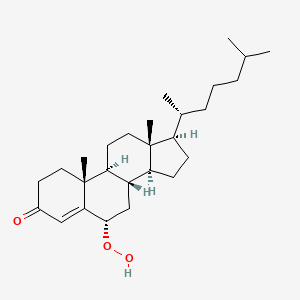
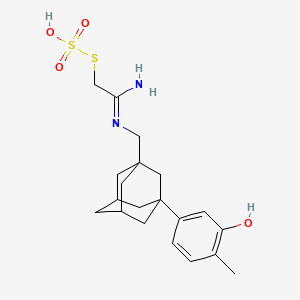
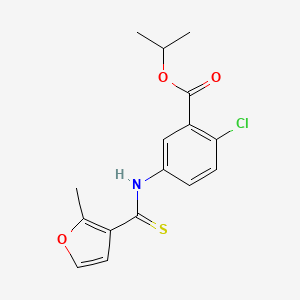

![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)

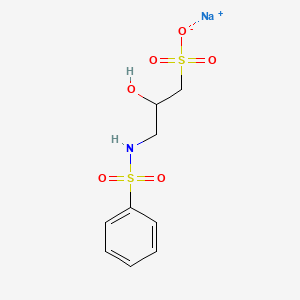

![(1S,2R,5S,8S,9S,10S,11R,12R,13R)-8,9,12-trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,15-dione](/img/structure/B12754450.png)
